An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2)
An In-Depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene (CAS No. 1679357-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with the CAS number 1679357-80-2 . This polysubstituted benzene ring is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a nitro group and three different halogen atoms (bromine, chlorine, and fluorine) provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the halogens renders the aromatic ring electron-deficient, making it amenable to nucleophilic aromatic substitution. Furthermore, the distinct electronic and steric environments of the substituents allow for regioselective modifications, offering precise control in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene are presented in the table below.
| Property | Value |
| IUPAC Name | 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene |
| CAS Number | 1679357-80-2 |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 254.44 g/mol |
| Appearance | Typically a solid at room temperature, may be a pale yellow crystalline solid. |
| Solubility | Sparingly soluble in water, but soluble in common organic solvents such as ethanol and dimethylformamide. |
Synthesis and Mechanism
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is typically achieved through a multi-step process, culminating in the regioselective nitration of a suitable trihalogenated precursor. The introduction of multiple different halogens onto a benzene ring requires careful strategic planning due to the directing effects of the existing substituents.[1]
Plausible Synthetic Route: Nitration of 1-Bromo-5-chloro-2-fluorobenzene
A logical and efficient approach to the synthesis of the title compound is the electrophilic nitration of 1-bromo-5-chloro-2-fluorobenzene. The directing effects of the existing halogen substituents guide the incoming nitro group to the desired position.
Caption: Proposed workflow for the synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene.
Experimental Protocol
Materials:
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1-Bromo-5-chloro-2-fluorobenzene
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Concentrated nitric acid (HNO₃, 90%)
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Concentrated sulfuric acid (H₂SO₄, 98%)
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Ice
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Petroleum ether
Procedure:
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To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
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Cool the flask in an ice bath to 0-5°C.
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Slowly add 1-bromo-5-chloro-2-fluorobenzene to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
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Prepare the nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[2]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]
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Combine the organic layers and wash with water, followed by a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 1-bromo-5-chloro-2-fluoro-3-nitrobenzene.[2]
Scientific Rationale
The success of this synthesis hinges on the principles of electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1] The existing halogen substituents on the benzene ring, while deactivating, are ortho, para-directors. In the case of 1-bromo-5-chloro-2-fluorobenzene, the positions ortho and para to the halogens are considered for the electrophilic attack. The fluorine at C2 strongly directs to C3. The bromine at C1 directs to C6, and the chlorine at C5 directs to C4 and C6. The steric hindrance from the adjacent bromine and fluorine atoms favors the substitution at the C3 position, leading to the desired product.
Applications in Drug Discovery and Development
Polysubstituted nitroaromatic compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups on 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene allow for its elaboration into more complex molecular scaffolds.
Caption: Potential synthetic transformations of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene.
Role as a Synthetic Intermediate
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron powder. This transformation is fundamental as the resulting aniline is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds common in pharmaceutical compounds.[1]
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates SNAr reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity into the molecular structure.
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Metal-Catalyzed Cross-Coupling Reactions: The bromine and chlorine atoms serve as handles for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks found in many modern drugs.
While specific examples of marketed drugs derived directly from 1-bromo-5-chloro-2-fluoro-3-nitrobenzene are not readily found in the public literature, the synthetic utility of such polysubstituted building blocks is well-established. For instance, similar halogenated nitroaromatics are employed in the synthesis of various kinase inhibitors for oncology and anti-inflammatory agents. The strategic placement of halogens can also contribute to favorable pharmacokinetic properties and binding affinities in the final drug molecule.
Safety and Handling
As with many halogenated nitroaromatic compounds, 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene should be handled with care in a well-ventilated area, preferably a fume hood.[3] Based on the safety data for closely related compounds, the following hazards are anticipated:
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Causes skin irritation. [4]
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Causes serious eye irritation. [4]
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May cause respiratory irritation. [4]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[5]
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Use a NIOSH/MSHA or European Standard EN 149 approved respirator if inhalation risk is present.[4]
First Aid Measures:
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a highly valuable and versatile chemical intermediate. Its densely functionalized structure provides multiple reaction sites for synthetic chemists to explore in the development of novel compounds. The ability to selectively manipulate the nitro and halogen groups makes it a powerful tool in the multi-step synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical research. A thorough understanding of its reactivity and safe handling is essential for harnessing its full potential in driving innovation in drug discovery and development.
References
- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
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Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 2). 1-Bromo-2-fluoro-3,5-dimethylbenzene: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene - Introduction. Retrieved from [Link]




